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Compound of Interest

Compound Name:
Cholesterol-PEG-Folate (MW

1000)

Cat. No.: B13716090 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the formulation, loading, and characterization of

small interfering RNA (siRNA) into liposomes functionalized with Cholesterol, Polyethylene

Glycol (PEG), and Folate for targeted delivery to cells overexpressing the folate receptor.

Introduction
Liposomal nanoparticles are a versatile platform for the delivery of therapeutic nucleic acids

such as siRNA. Their lipid bilayer structure can protect the siRNA from degradation in the

bloodstream and facilitate cellular uptake. The inclusion of cholesterol enhances liposomal

stability, while PEGylation ("stealth" technology) reduces clearance by the reticuloendothelial

system, thereby prolonging circulation time. The addition of a folate ligand on the distal end of

the PEG chain allows for active targeting of cancer cells and other pathological cells that

overexpress the folate receptor, leading to enhanced cellular uptake via receptor-mediated

endocytosis.

Experimental Protocols
Protocol 1: Preparation of Cholesterol-PEG-Folate
Liposomes using Thin-Film Hydration
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This protocol describes the formation of unilamellar liposomes using the thin-film hydration

method, followed by extrusion for size homogenization.

Materials:

Cationic lipid (e.g., DOTAP - 1,2-dioleoyl-3-trimethylammonium-propane)

Helper lipid (e.g., DOPE - 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine)

Cholesterol

DSPE-PEG(2000) (1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-

[methoxy(polyethylene glycol)-2000])

Folate-PEG-DSPE (1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[folate(polyethylene

glycol)-2000])

Chloroform

Methanol

Nuclease-free water or buffer (e.g., PBS)

Round-bottom flask

Rotary evaporator

Extruder with polycarbonate membranes (e.g., 100 nm pore size)

Procedure:

Lipid Film Formation:

1. In a round-bottom flask, dissolve the cationic lipid, helper lipid, cholesterol, DSPE-PEG,

and Folate-PEG-DSPE in a chloroform:methanol solvent mixture. A common molar ratio is

approximately 50:10:38.5:1.5 for the core lipids, with a small percentage (e.g., 1-5 mol%)

of PEGylated lipids.
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2. Attach the flask to a rotary evaporator.

3. Rotate the flask in a water bath set above the transition temperature of the lipids to

evaporate the organic solvent under reduced pressure.

4. A thin, uniform lipid film will form on the inner surface of the flask. Continue to dry the film

under vacuum for at least 1 hour to remove any residual solvent.[1][2][3]

Hydration:

1. Hydrate the lipid film with a nuclease-free aqueous buffer (e.g., PBS) by adding the buffer

to the flask.[1][2]

2. Agitate the flask by vortexing or gentle shaking to disperse the lipid film, resulting in the

formation of multilamellar vesicles (MLVs).[4]

Extrusion:

1. To obtain unilamellar vesicles of a defined size, subject the MLV suspension to extrusion.

[1]

2. Pass the suspension through polycarbonate membranes with a specific pore size (e.g.,

100 nm) multiple times (e.g., 10-20 passes) using a lipid extruder. This will result in a

suspension of small unilamellar vesicles (SUVs).

3. Store the prepared liposomes at 4°C.

Protocol 2: Loading of siRNA into Pre-formed
Liposomes (Passive Loading)
This protocol details the complexation of negatively charged siRNA with pre-formed cationic

liposomes.

Materials:

Prepared Cholesterol-PEG-Folate liposomes

siRNA stock solution in nuclease-free buffer
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Nuclease-free water or buffer for dilution

Procedure:

Dilute the pre-formed cationic liposomes and the siRNA solution separately in a suitable

nuclease-free buffer.

Add the siRNA solution to the diluted liposome suspension dropwise while gently vortexing.

The electrostatic interactions between the cationic lipids and the anionic siRNA will lead to

the formation of lipoplexes.

Incubate the mixture at room temperature for 15-30 minutes to allow for stable complex

formation.[4][5]

The siRNA-loaded liposomes are now ready for characterization and in vitro/in vivo

applications.

Protocol 3: Characterization of siRNA-loaded Liposomes
1. Particle Size and Zeta Potential:

Method: Dynamic Light Scattering (DLS).

Procedure:

Dilute the siRNA-loaded liposome suspension in nuclease-free water or buffer.

Measure the particle size (hydrodynamic diameter) and polydispersity index (PDI) using a

Zetasizer. A PDI value below 0.3 indicates a homogenous population.

Measure the zeta potential to determine the surface charge of the liposomes. Cationic

liposomes will have a positive zeta potential, which may be slightly reduced after siRNA

complexation.[1][6]

2. siRNA Encapsulation Efficiency:

Method: Quant-iT RiboGreen Assay.[7][8]
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Procedure:

Prepare a standard curve of known siRNA concentrations.

To determine the amount of unencapsulated siRNA, mix an aliquot of the siRNA-loaded

liposome suspension with the RiboGreen reagent and measure the fluorescence

(Excitation: ~480 nm, Emission: ~520 nm).[9]

To determine the total siRNA amount, lyse a separate aliquot of the liposome suspension

using a detergent (e.g., 1% Triton X-100) to release the encapsulated siRNA.[8][9] Then,

add the RiboGreen reagent and measure the fluorescence.

Calculate the encapsulation efficiency (EE%) using the following formula: EE% = [(Total

siRNA - Unencapsulated siRNA) / Total siRNA] x 100.[10]

Quantitative Data Summary
The following tables summarize typical quantitative data for siRNA-loaded liposomes based on

published literature. The exact values will vary depending on the specific lipid composition and

preparation method.
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Liposome

Formulation

Mean Particle

Size (nm)

Polydispersity

Index (PDI)

Zeta Potential

(mV)
Reference

Cationic

Liposomes

(DOTAP/DOPE/

Cholesterol)

147.5 ± 2.89 < 0.3 +12.26 ± 0.54 [1]

PEGylated

Liposomes (1

mol% PEG)

129.7 < 0.3 +25.3 ± 1.0 [6]

PEGylated

Liposomes (5

mol% PEG)

147.2 < 0.3 +17.3 ± 0.6 [6]

HAPC-

Chol/DOPE with

1 mol% FA-

PEG2000

90 - 110 0.21 - 0.26 +35 - 47 [4]

OH-Chol/DOPE

with 1 mol% FA-

PEG2000

84 - 110 0.17 - 0.31 +34 - 47 [4]

Formulation Parameter Encapsulation Efficiency (%) Reference

Cationic Liposomes > 90% [8]

Neutral Viscous Core

Liposomes
~75% [11]

Liposome-Protamine-

Hyaluronic Acid NPs
High [12]

Lipoplexes with high N/P ratio > 70% serum retention [1]
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Liposome Preparation

siRNA Loading

Characterization

1. Dissolve Lipids in Organic Solvent

2. Form Thin Lipid Film (Rotary Evaporation)

3. Hydrate Film with Aqueous Buffer

4. Extrude for Size Homogenization

5. Mix Liposomes with siRNA Solution

6. Incubate for Complex Formation

7. Measure Size & Zeta Potential (DLS) 8. Determine Encapsulation Efficiency (RiboGreen Assay)
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Folate-PEG-siRNA Liposome

Folate Receptor

Binding

Receptor-Mediated Endocytosis

Cell Membrane

Early Endosome (pH ~6.0-6.5)

Late Endosome (pH ~5.0-6.0)
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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